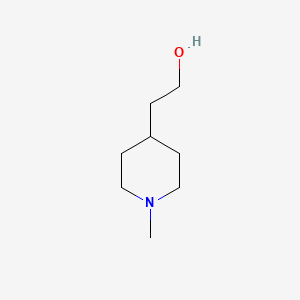
2-(1-Methylpiperidin-4-yl)ethanol
概要
説明
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
2-(1-Methylpiperidin-4-yl)ethanol contains total 27 bond(s); 10 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
2-(1-Methylpiperidin-4-yl)ethanol is a liquid at room temperature . It has a density of 0.939g/cm3 , a boiling point of 120ºC , and a flash point of 79.936ºC .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and optimization of related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, demonstrate the versatility of piperidine derivatives in organic synthesis. These compounds are prepared through specific reactions under controlled conditions, showing the importance of technological parameters like raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).
Medicinal Chemistry and Drug Design
- In the field of medicinal chemistry, derivatives of 2-(1-Methylpiperidin-4-yl)ethanol have been explored for their potential as chemosensors, particularly in the detection of Eu3+ ions. These findings are significant for applications in environmental monitoring and medicine, showcasing the compound's utility in developing novel and efficient selective chemosensors (Chen Qiu, 2012).
Polymer Science
- The compound's derivatives have also found applications in polymer science, where 2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for carboxylic acids. This research has implications for the synthesis and modification of polymers, offering a method for the selective removal of the protecting group under specific conditions (Marios Elladiou & C. S. Patrickios, 2012).
Advanced Materials
- Research into the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil illustrates the compound's relevance in creating materials with potential pharmaceutical applications. This study highlights the role of specific reactions in synthesizing compounds with targeted properties (Tomasz Pospieszny & E. Wyrzykiewicz, 2008).
Environmental and Analytical Chemistry
- The use of derivatives in environmental and analytical chemistry, particularly in the development of brain imaging agents and the investigation of their interactions with biological molecules, further demonstrates the broad applicability of 2-(1-Methylpiperidin-4-yl)ethanol related compounds. These studies contribute to the understanding of molecular interactions and the development of diagnostic tools (J. Musachio et al., 2006).
Safety And Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXRIFFCBCWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572747 | |
| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)ethanol | |
CAS RN |
21156-84-3 | |
| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

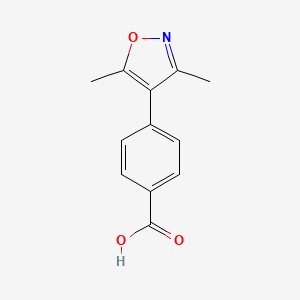
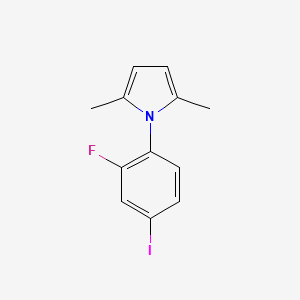
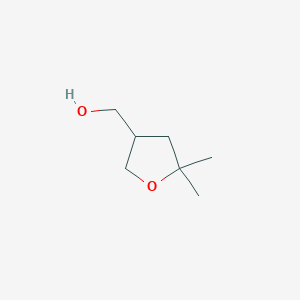
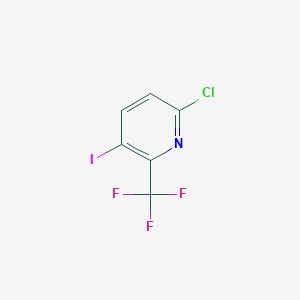
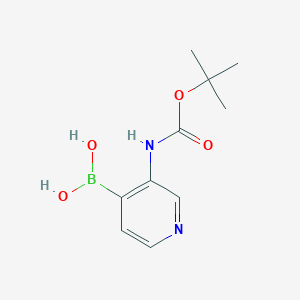
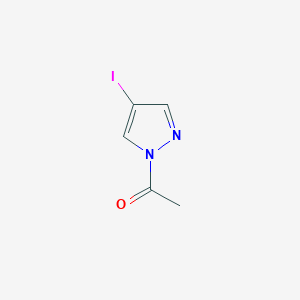
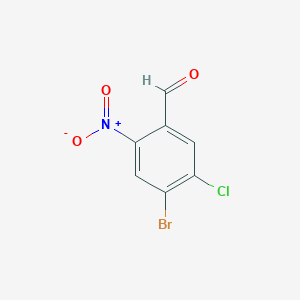
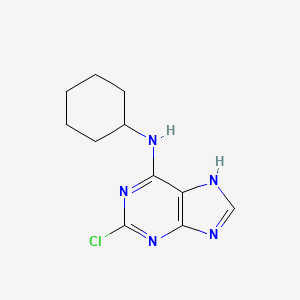
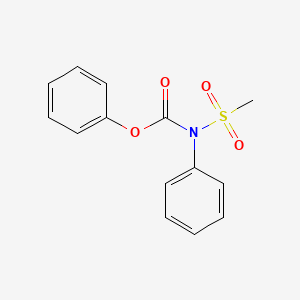
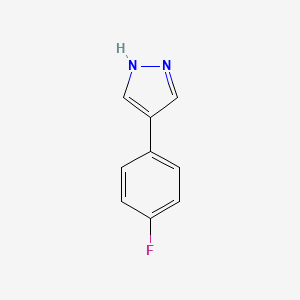
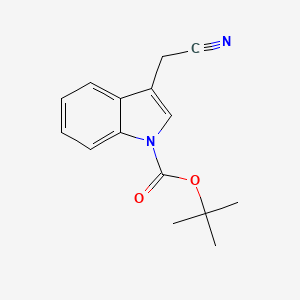
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)
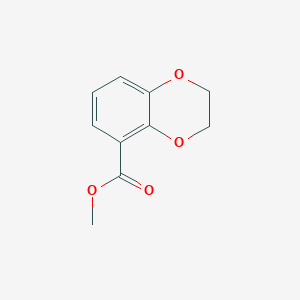
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)